N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
Description
"N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide" is a heterocyclic compound featuring a benzothiazole core linked to a thiazole ring via an acetamide bridge. The thiazole ring is further substituted with a 3-chlorobenzylthio group, which introduces steric bulk and electronic effects due to the chlorine atom. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors with hydrophobic binding pockets . The compound’s synthesis typically involves nucleophilic substitution reactions, as seen in analogous benzothiazole-thiazole hybrids, where chloroacetamide intermediates react with thiol-containing substituents under basic conditions .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS3/c20-13-5-3-4-12(8-13)10-25-19-21-14(11-26-19)9-17(24)23-18-22-15-6-1-2-7-16(15)27-18/h1-8,11H,9-10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJKCFYUWWUGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring is formed by the reaction of α-haloketones with thiourea or thioamides.
Thioether Linkage Formation: The chlorobenzyl thioether bridge is introduced by reacting 3-chlorobenzyl chloride with a thiol derivative of the thiazole ring.
Acetamide Group Introduction: Finally, the acetamide group is introduced through the reaction of the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising anticancer properties through various mechanisms. Research indicates that it may inhibit specific enzymes and modulate cellular receptors, leading to altered signaling pathways and apoptosis in cancer cells. For instance, derivatives of thiazole compounds, similar in structure to N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide, have demonstrated significant cytotoxicity against different cancer cell lines, including A549 (lung cancer) and U251 (glioblastoma) cells, with IC50 values indicating potent activity .
Mechanism of Action
The mechanism involves binding to active sites of enzymes, thereby inhibiting their function. Additionally, the compound's interaction with cell surface receptors can lead to the activation of apoptotic pathways, effectively triggering programmed cell death in malignant cells. The specific substitution pattern of the compound enhances its lipophilicity and biological interactions, making it a valuable candidate for further development in cancer therapeutics.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its multi-step synthesis typically involves:
- Formation of Benzo[d]thiazole Moiety: Synthesized through cyclization reactions involving 2-aminothiophenol.
- Thiazole Ring Formation: Achieved by reacting α-haloketones with thiourea or thioamides.
- Thioether Linkage Formation: Introduced via reactions with chlorobenzyl chloride.
These synthetic pathways highlight the compound's utility in creating more complex thiazole derivatives, which can be tailored for specific biological activities.
Material Science
The unique properties of this compound also make it suitable for applications in material science. Its structural characteristics allow for potential use in developing advanced materials with specific electronic or optical properties. Research into thiazole derivatives suggests that they can be integrated into polymer matrices or used as dyes due to their conjugated systems .
Case Studies and Findings
Several studies have documented the biological activity and synthetic versatility of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Modulate Receptors: Interact with cell surface receptors, leading to altered cellular signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the benzothiazole, thiazole, or acetamide moieties. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, CF₃) improve metabolic stability but may reduce bioavailability due to polarity .
- Halogenated substituents (e.g., 3-chlorobenzyl, 3,4-dichlorobenzyl) enhance binding to hydrophobic targets but increase molecular weight .
- Heterocyclic appendages (e.g., 1,3,4-thiadiazole, thioxothiazolidinone) introduce additional hydrogen-bonding or redox-active sites .
Activity Trends :
Q & A
Basic: What are the standard synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., using triethylamine or morpholine) .
Introduction of the chlorobenzylthio group : Nucleophilic substitution using 3-chlorobenzyl halides, often in solvents like DMF or dichloromethane .
Acetamide coupling : Reacting intermediates with chloroacetyl chloride or acetic anhydride in the presence of a base .
Key parameters include temperature control (e.g., reflux at 80°C) and purification via recrystallization (ethanol/acetone mixtures). Yields range from 21–33% for analogous compounds, depending on substituent steric effects .
Advanced: How can researchers optimize reaction yields when introducing sterically hindered substituents (e.g., 3-chlorobenzyl) during synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol intermediates, improving substitution efficiency .
- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions at lower temperatures .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for bulky groups .
Post-reaction purification via column chromatography or preparative HPLC is critical for isolating high-purity products .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent integration (e.g., δ 7.2–7.6 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Elemental analysis : Verifies C, H, N, and S content (discrepancies <0.3% indicate purity) .
Advanced: How should researchers address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
Potential causes and solutions:
- Tautomerism or rotamers : Dynamic effects in thiazole rings or acetamide groups can split signals. Variable-temperature NMR (e.g., 25–60°C) resolves such ambiguities .
- Impurity masking : Use 2D NMR (COSY, HSQC) to distinguish overlapping peaks .
- X-ray crystallography : Definitive structural confirmation via SHELX-refined crystallographic data .
Basic: What biological activities are reported for structurally related thiazole-acetamide derivatives?
Answer:
Analogous compounds exhibit:
- Antimicrobial activity : Inhibition of bacterial fatty acid biosynthesis (IC = 2–10 μM) against gram-positive strains .
- Cytotoxicity : Moderate activity (IC = 15–50 μM) against human cancer cell lines (e.g., MCF-7) via kinase inhibition .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
Key SAR insights:
- 3-Chlorobenzyl group : Enhances lipophilicity and target binding (e.g., hydrophobic enzyme pockets) .
- Thiazole-acetamide linkage : Rigidity improves metabolic stability; substitution with electron-withdrawing groups (e.g., -F, -Cl) boosts potency .
- Bioisosteric replacements : Replacing thioether with sulfone or sulfonamide groups modulates solubility and bioavailability .
Advanced: What computational methods are recommended for predicting binding modes with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial FabH) .
- MD simulations : GROMACS for assessing binding stability (20–50 ns trajectories) .
- QSAR models : CoMFA/CoMSIA to correlate substituent electronic properties with activity .
Basic: How can researchers validate the purity of the compound before biological assays?
Answer:
- HPLC : Reverse-phase C18 columns (≥95% purity threshold) with UV detection at 254 nm .
- Melting point analysis : Sharp melting ranges (e.g., 114–116°C) indicate crystallinity and purity .
Advanced: What strategies mitigate low yields in multi-step syntheses (e.g., <30%)?
Answer:
- Flow chemistry : Continuous processing reduces intermediate degradation .
- Protecting groups : Use of Boc or Fmoc groups to prevent side reactions during acetamide formation .
- In-line monitoring : ReactIR or LC-MS tracks reaction progress in real time .
Advanced: How do researchers resolve contradictions in biological data (e.g., varying IC50_{50}50 values across studies)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
